molecular formula C7H20N2OSi2 B143052 1,3-Bis(trimethylsilyl)urea CAS No. 127290-39-5

1,3-Bis(trimethylsilyl)urea

Cat. No. B143052
M. Wt: 204.42 g/mol
InChI Key: MASDFXZJIDNRTR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,3-Bis(trimethylsilyl)urea (BTMU) is a chemical compound used as a reagent in organic synthesis. It is a white crystalline solid that is soluble in organic solvents and has a melting point of 98-100°C. BTMU is commonly used in the synthesis of peptides and other organic molecules due to its ability to activate carboxylic acids and esters.

Mechanism Of Action

The mechanism of action of 1,3-Bis(trimethylsilyl)urea is related to its ability to activate carboxylic acids and esters. When 1,3-Bis(trimethylsilyl)urea is added to a reaction mixture containing a carboxylic acid or ester, it forms an activated intermediate that is more reactive towards nucleophiles. This allows for the formation of peptide bonds and other organic molecules.

Biochemical And Physiological Effects

While 1,3-Bis(trimethylsilyl)urea is primarily used in organic synthesis, it has also been studied for its potential biochemical and physiological effects. Studies have shown that 1,3-Bis(trimethylsilyl)urea can inhibit the activity of certain enzymes, such as acetylcholinesterase and butyrylcholinesterase. It has also been shown to have antioxidant and anti-inflammatory effects.

Advantages And Limitations For Lab Experiments

One of the main advantages of using 1,3-Bis(trimethylsilyl)urea in lab experiments is its ability to activate carboxylic acids and esters, which can be difficult to react under normal conditions. 1,3-Bis(trimethylsilyl)urea is also relatively easy to handle and store, and is readily available from chemical suppliers. However, 1,3-Bis(trimethylsilyl)urea can be expensive compared to other reagents, and its use can sometimes result in unwanted side reactions.

Future Directions

There are several potential future directions for research involving 1,3-Bis(trimethylsilyl)urea. One area of interest is the development of new synthetic methods using 1,3-Bis(trimethylsilyl)urea as a reagent. Another area of interest is the study of 1,3-Bis(trimethylsilyl)urea's potential biochemical and physiological effects, particularly its effects on the nervous system. Additionally, there is potential for the development of new drugs based on the structure of 1,3-Bis(trimethylsilyl)urea.

Synthesis Methods

1,3-Bis(trimethylsilyl)urea is synthesized by reacting trimethylsilyl isocyanate with urea. The reaction takes place under anhydrous conditions and is typically carried out in a solvent such as dichloromethane or tetrahydrofuran. The resulting product is purified by recrystallization from a suitable solvent.

Scientific Research Applications

1,3-Bis(trimethylsilyl)urea has a wide range of applications in scientific research, particularly in the field of organic synthesis. It is commonly used as a reagent in peptide synthesis, where it is used to activate carboxylic acids and esters. 1,3-Bis(trimethylsilyl)urea is also used in the synthesis of other organic molecules, such as amides and lactams.

properties

IUPAC Name

1,3-bis(trimethylsilyl)urea
Source PubChem
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InChI

InChI=1S/C7H20N2OSi2/c1-11(2,3)8-7(10)9-12(4,5)6/h1-6H3,(H2,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

MASDFXZJIDNRTR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)NC(=O)N[Si](C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H20N2OSi2
Source PubChem
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DSSTOX Substance ID

DTXSID7066358
Record name N,N'-Bis(trimethylsilyl)urea
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Molecular Weight

204.42 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Solid; [IUCLID] White or yellow solid; [Alfa Aesar MSDS]
Record name 1,3-Bis(trimethylsilyl)urea
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Product Name

1,3-Bis(trimethylsilyl)urea

CAS RN

18297-63-7
Record name N,N′-Bis(trimethylsilyl)urea
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Record name Urea, N,N'-bis(trimethylsilyl)-
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Record name Urea, N,N'-bis(trimethylsilyl)-
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Record name N,N'-Bis(trimethylsilyl)urea
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Record name 1,3-bis(trimethylsilyl)urea
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